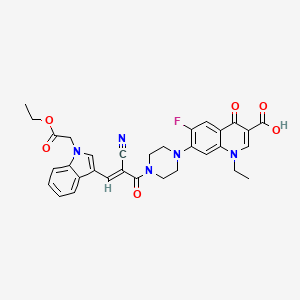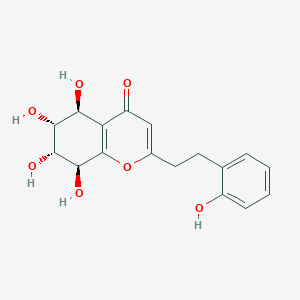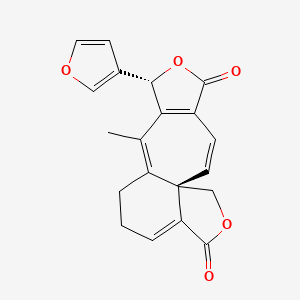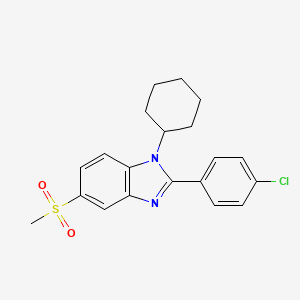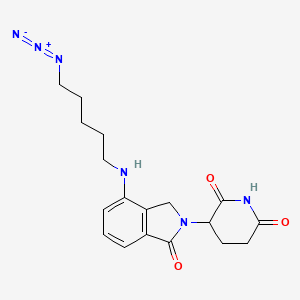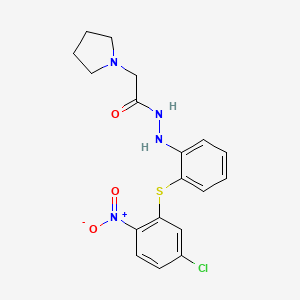
Ebov-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebov-IN-7 is a compound known for its inhibitory effects on the Ebola virus glycoprotein. It has shown promise in scientific research, particularly in the field of virology, due to its ability to interfere with the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ebov-IN-7 involves several steps. Initially, a solution of dimethyl sulfoxide (DMSO) is mixed with polyethylene glycol 300 (PEG300) and Tween 80. This mixture is then clarified and combined with deionized water (ddH2O) to achieve the desired concentration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ebov-IN-7 primarily undergoes interactions with viral proteins rather than traditional chemical reactions like oxidation or reduction. It is known to inhibit the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and deionized water. These reagents are combined under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is then used in various scientific research applications.
Scientific Research Applications
Ebov-IN-7 has been extensively studied for its potential in treating Ebola virus infections. It has shown inhibitory effects on the Ebola virus glycoprotein, making it a valuable tool in virology research . Additionally, it has been investigated for its potential use in cancer research due to its ability to inhibit certain cellular interactions .
Mechanism of Action
Ebov-IN-7 exerts its effects by binding to the Ebola virus glycoprotein, thereby preventing its interaction with the Niemann-Pick intracellular cholesterol transporter-1 protein. This inhibition disrupts the viral entry process, effectively blocking the virus from infecting host cells . The compound’s mechanism of action involves targeting specific molecular pathways critical for viral replication and entry.
Comparison with Similar Compounds
Similar Compounds
Benztropine: Known for its interaction with the Ebola virus glycoprotein, similar to Ebov-IN-7.
Bepridil: Another compound that binds to the Ebola virus glycoprotein and inhibits viral entry.
Paroxetine: A drug that destabilizes the Ebola virus glycoprotein, preventing its proper function.
Sertraline: Similar to paroxetine, it interferes with the Ebola virus glycoprotein.
Uniqueness of this compound
This compound is unique in its specific inhibition of the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein. This targeted approach makes it a promising candidate for antiviral therapy, particularly against the Ebola virus .
Conclusion
This compound is a compound with significant potential in the field of virology, particularly for its inhibitory effects on the Ebola virus glycoprotein. Its unique mechanism of action and promising results in scientific research make it a valuable tool for further studies and potential therapeutic applications.
Properties
Molecular Formula |
C18H19ClN4O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N'-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]-2-pyrrolidin-1-ylacetohydrazide |
InChI |
InChI=1S/C18H19ClN4O3S/c19-13-7-8-15(23(25)26)17(11-13)27-16-6-2-1-5-14(16)20-21-18(24)12-22-9-3-4-10-22/h1-2,5-8,11,20H,3-4,9-10,12H2,(H,21,24) |
InChI Key |
SWAOBCQKKPYMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NNC2=CC=CC=C2SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


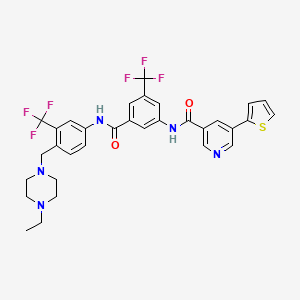


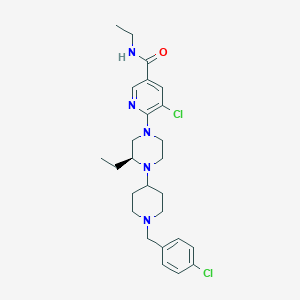
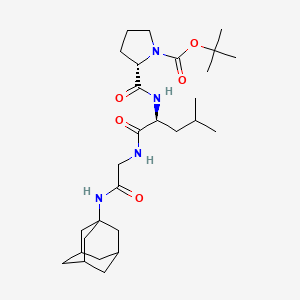
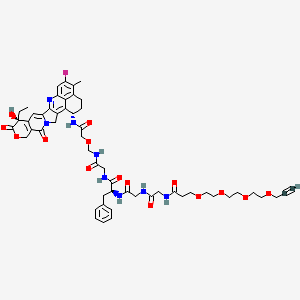

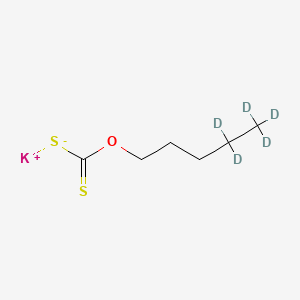
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
